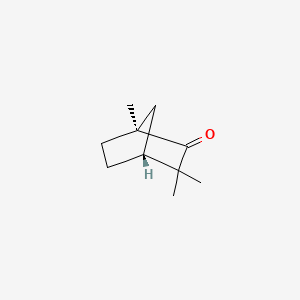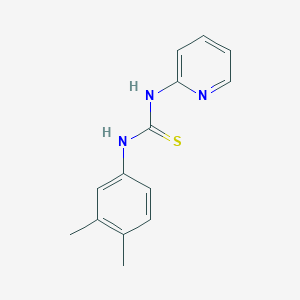![molecular formula C18H19NO4 B1227641 N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide is a benzodioxine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : A practical method for synthesizing closely related compounds involves esterification followed by an intramolecular Claisen type reaction, as demonstrated in the synthesis of an orally active CCR5 antagonist, highlighting the compound's relevance in medicinal chemistry (Ikemoto et al., 2005).
Biological Activity : Compounds with a similar structure have been noted for their antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibit significant biological activities, indicating the potential of related compounds in this area (Vasu et al., 2005).
Potential Therapeutic Applications : The reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines can lead to compounds that are precursors of potential therapeutic agents. This process underlines the significance of such compounds in drug discovery and development (Bozzo et al., 2003).
Applications in Organic Chemistry and Drug Development
Heterocyclic Synthesis : The compound's class is involved in the synthesis of novel heterocyclic systems, indicating its utility in organic chemistry and pharmaceuticals. For example, the creation of new pyrrole-type heterocyclic systems involves similar compounds (Deady & Devine, 2006).
Cyclization Reactions : The compound's class plays a role in cyclization reactions to produce various benzothiazepin-4(5H)-ones, further highlighting its importance in synthetic chemistry (Rutkauskas et al., 2008).
Molecular Structural Analysis and Antioxidant Properties : Similar compounds are used in the study of molecular structures and their properties, such as antioxidant activities, using methods like X-ray diffraction and DFT calculations (Demir et al., 2015).
Cytotoxic Activity in Cancer Research : Similar compounds have been investigated for their growth inhibition properties in cancer cell lines, signifying the potential role of such compounds in cancer research (Bu et al., 2000).
Synthesis of Anti-Inflammatory and Analgesic Agents : Compounds in this class are utilized in the synthesis of novel heterocyclic compounds with significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Investigation of Biological Activity : The crystal structure of related compounds is studied to understand their biological activities, especially in terms of anti-inflammatory effects (Ukrainets et al., 2019).
Radiolabeling for PET Imaging : Similar compounds have been synthesized and radiolabeled for potential use in positron emission tomography (PET) imaging, indicating their application in diagnostic imaging (Kuhnast et al., 2006).
Propiedades
Nombre del producto |
N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H19NO4/c1-19(11-13-7-3-4-8-14(13)21-2)18(20)17-12-22-15-9-5-6-10-16(15)23-17/h3-10,17H,11-12H2,1-2H3 |
Clave InChI |
BAEGBZISIZCDGP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1OC)C(=O)C2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)

![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![5-Carbamoyl-4-methyl-2-[[(3-nitrophenyl)-oxomethyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)
![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)
